molecular formula C15H12N2O4S2 B2894746 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate CAS No. 337924-59-1

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate

Cat. No.: B2894746
CAS No.: 337924-59-1
M. Wt: 348.39
InChI Key: UVGBGCKKQQGHAW-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate has several scientific research applications:

Future Directions

The future directions for research on “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” could include further studies on its synthesis, reactivity, and potential applications. For instance, donor-acceptor-donor structures with 2,1,3-benzothiadiazole as an internal acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell replication processes.

Biochemical Pathways

Related compounds have been found to exhibit anti-inflammatory properties , suggesting that the compound may affect inflammatory pathways.

Result of Action

Related compounds have been found to exhibit antibacterial, antifungal, and antiviral activity , suggesting that the compound may have similar effects.

Action Environment

It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and methoxybenzenesulfonate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 4-(4-Bromophenyl)-1,2,3-thiadiazole
  • 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate is unique due to the presence of both the thiadiazole ring and the methoxybenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methoxybenzenesulfonate group enhances the compound’s solubility and stability, while the thiadiazole ring provides a scaffold for further functionalization .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGBGCKKQQGHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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